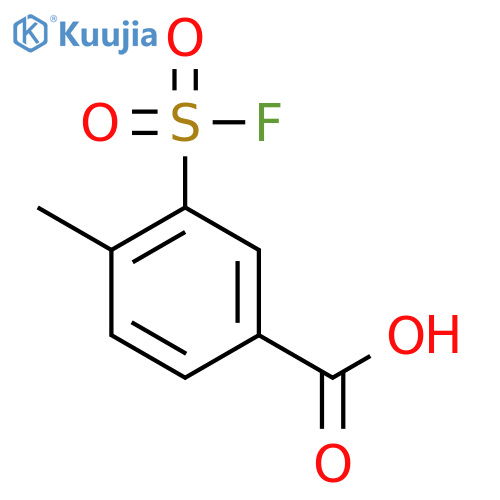

Cas no 21322-93-0 (3-(fluorosulfonyl)-4-methylbenzoic acid)

21322-93-0 structure

商品名:3-(fluorosulfonyl)-4-methylbenzoic acid

3-(fluorosulfonyl)-4-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,3-(fluorosulfonyl)-4-methyl-

- 3-fluorosulfonyl-4-methylbenzoic acid

- 3-(fluorosulfonyl)-4-methylbenzoic acid

- 3-Fluorsulfonyl-4-methyl-benzoesaeure

- AC1L6ZT6

- NSC184697

- 21322-93-0

- NSC-184697

- Z1269121962

- AKOS023553118

- 3-(fluorosulfonyl)-4-methylbenzoicacid

- DTXSID00306953

- EN300-224350

- VS-0019

- F74561

-

- MDL: MFCD06208275

- インチ: InChI=1S/C8H7FO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)

- InChIKey: BANDUEHUKCIKIF-UHFFFAOYSA-N

- ほほえんだ: FS(C1=C(C)C=CC(C(O)=O)=C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 218.00491

- どういたいしつりょう: 218.005

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 79.8Ų

じっけんとくせい

- 密度みつど: 1.464

- ふってん: 378.6°C at 760 mmHg

- フラッシュポイント: 182.8°C

- 屈折率: 1.537

- PSA: 71.44

- LogP: 2.43220

3-(fluorosulfonyl)-4-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-224350-0.05g |

3-(fluorosulfonyl)-4-methylbenzoic acid |

21322-93-0 | 95% | 0.05g |

$30.0 | 2024-06-20 | |

| Enamine | EN300-224350-0.1g |

3-(fluorosulfonyl)-4-methylbenzoic acid |

21322-93-0 | 95% | 0.1g |

$45.0 | 2024-06-20 | |

| Enamine | EN300-224350-1.0g |

3-(fluorosulfonyl)-4-methylbenzoic acid |

21322-93-0 | 95% | 1.0g |

$129.0 | 2024-06-20 | |

| Enamine | EN300-224350-0.5g |

3-(fluorosulfonyl)-4-methylbenzoic acid |

21322-93-0 | 95% | 0.5g |

$101.0 | 2024-06-20 | |

| eNovation Chemicals LLC | Y1266221-250mg |

Benzoic acid,3-(fluorosulfonyl)-4-methyl- |

21322-93-0 | 95% | 250mg |

$125 | 2024-06-06 | |

| Ambeed | A1072572-1g |

3-(Fluorosulfonyl)-4-methylbenzoic acid |

21322-93-0 | 95% | 1g |

$233.0 | 2025-02-25 | |

| Aaron | AR01ANAI-1g |

Benzoic acid,3-(fluorosulfonyl)-4-methyl- |

21322-93-0 | 95% | 1g |

$210.00 | 2023-12-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1973-5g |

3-(fluorosulfonyl)-4-methylbenzoic acid |

21322-93-0 | 95% | 5g |

¥4230.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1973-100mg |

3-(fluorosulfonyl)-4-methylbenzoic acid |

21322-93-0 | 95% | 100mg |

¥317.0 | 2024-04-22 | |

| 1PlusChem | 1P01AN26-100mg |

Benzoic acid,3-(fluorosulfonyl)-4-methyl- |

21322-93-0 | 95% | 100mg |

$28.00 | 2023-12-19 |

3-(fluorosulfonyl)-4-methylbenzoic acid 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

21322-93-0 (3-(fluorosulfonyl)-4-methylbenzoic acid) 関連製品

- 455-26-5(4-(Fluorosulfonyl)benzoic Acid)

- 6972-44-7(5-Fluorosulfonyl-Isophthalic Acid)

- 454-95-5(3-(Fluorosulfonyl)benzoic Acid)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21322-93-0)3-(fluorosulfonyl)-4-methylbenzoic acid

清らかである:99%

はかる:1g

価格 ($):210.0